molecular formula C10H12O5 B13620398 methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Katalognummer: B13620398
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: UANTXCOQIZBHAA-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalystmethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water\text{(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalyst​methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its interaction with biological molecules. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate
  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxyhexanoate

Uniqueness

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl group and the hydroxypropanoate moiety allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C10H12O5

Molekulargewicht

212.20 g/mol

IUPAC-Name

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1

InChI-Schlüssel

UANTXCOQIZBHAA-QMMMGPOBSA-N

Isomerische SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O

Kanonische SMILES

COC(=O)CC(C1=CC(=C(C=C1)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.